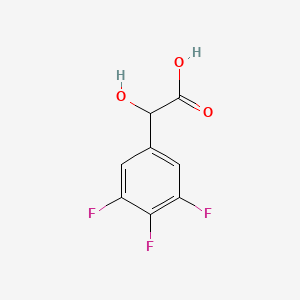

3,4,5-Trifluoromandelic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGRHFMGVKLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Trifluoromandelic Acid

Strategies for Carbon-Fluorine Bond Formation in Aromatic System Precursors

The creation of the 3,4,5-trifluorophenyl moiety is a critical prerequisite for the synthesis of the target molecule. This is typically achieved on a precursor molecule which is later elaborated to the final mandelic acid. The two main strategies for introducing fluorine to an aromatic ring are electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). wikipedia.org These methods have become more common with the development of safer and more manageable N-F reagents, which have largely replaced hazardous sources like elemental fluorine. wikipedia.orgorganicreactions.org For the synthesis of a 3,4,5-trifluorinated system, a plausible route could involve the sequential fluorination of a difluoro- or monofluoro-substituted aromatic compound.

The choice of reagent is crucial and depends on the substrate's reactivity. Reagents are classified as neutral (e.g., NFSI) or cationic (e.g., Selectfluor), with the latter generally being more powerful. wikipedia.orgorganicreactions.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Type | Typical Application |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Fluorination of a variety of organic compounds. brynmawr.edu |

| Selectfluor | F-TEDA-BF4 | Cationic | Fluorination of electron-rich aromatics and enolates. wikipedia.org |

A synthetic strategy could involve starting with a precursor like 3,5-difluoroaniline (B1215098) and directing the third fluorine atom to the 4-position via electrophilic fluorination, followed by conversion of the aniline (B41778) group to the desired side chain.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org This approach uses a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -Cl, -NO2) on the aromatic ring. acsgcipr.org

Another classical method is the Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. acsgcipr.org This is particularly useful for introducing a single fluorine atom and could be employed in a multi-step synthesis to build the trifluorinated pattern. For instance, a suitably substituted aminodifluorobenzene could undergo diazotization followed by the Balz-Schiemann reaction to yield a trifluorobenzene derivative.

The Halogen Exchange (Halex) reaction is a variant of SNAr commonly used in industrial settings, where a chloro-substituted aromatic compound is converted to its fluoro-analogue using a fluoride salt at high temperatures. acsgcipr.org

Classical and Modern Approaches to Mandelic Acid Core Construction

Once a suitable 3,4,5-trifluorinated aromatic precursor, such as 3,4,5-trifluorobenzaldehyde, is obtained, the α-hydroxy acid side chain can be constructed.

Cyanohydrin Pathway Derivatization

The most traditional and widely used method for synthesizing mandelic acids proceeds through a cyanohydrin intermediate. wikipedia.org This two-step process begins with the reaction of an aldehyde (in this case, 3,4,5-trifluorobenzaldehyde) with a cyanide source, typically sodium cyanide (NaCN) or hydrogen cyanide (HCN), to form the corresponding mandelonitrile (B1675950). askfilo.comorgsyn.org

The resulting 3,4,5-trifluoromandelonitrile is then subjected to acid-catalyzed hydrolysis, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final 3,4,5-trifluoromandelic acid. wikipedia.orgorgsyn.org

Table 2: Steps of the Cyanohydrin Pathway

| Step | Reaction | Description |

|---|---|---|

| 1 | Cyanohydrin Formation | The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde. |

This pathway is robust and high-yielding, making it a common choice for the synthesis of various mandelic acid derivatives. sbq.org.br

Asymmetric Hydroxylation Routes

Modern synthetic efforts often focus on enantioselective methods to produce optically active α-hydroxy acids. Asymmetric hydroxylation provides a direct route to chiral mandelic acids. One strategy involves the asymmetric epoxidation of a styrene (B11656) derivative, followed by ring-opening. For this specific target, the synthesis would commence with 3,4,5-trifluorostyrene.

This precursor could be subjected to an asymmetric epoxidation reaction, for example, using a Sharpless epoxidation protocol or a Jacobsen-Katsuki epoxidation. The resulting chiral epoxide can then be hydrolyzed to afford the enantiomerically enriched mandelic acid.

Alternatively, biocatalytic methods have emerged as powerful tools. unisa.it An enzymatic cascade involving a styrene monooxygenase could convert 3,4,5-trifluorostyrene into the corresponding epoxide with high enantioselectivity. nih.govnih.gov Subsequent hydrolysis, potentially also enzyme-catalyzed, would yield the chiral product. These chemo-enzymatic processes are valued for their high selectivity and environmentally benign reaction conditions. iaea.org

Multi-Step Synthesis from Substituted Phenylacetic Acid Precursors

While the reduction of mandelic acids to phenylacetic acids is a more common transformation, the reverse reaction—the α-hydroxylation of a phenylacetic acid derivative—is also a viable synthetic route. acs.orgnih.govorganic-chemistry.org This approach would start with 3,4,5-trifluorophenylacetic acid.

The synthesis involves the generation of an enolate from the phenylacetic acid derivative, typically by using a strong base like lithium diisopropylamide (LDA). This enolate is then trapped by an electrophilic oxygen source. Common reagents for this purpose include molecular oxygen, peroxides, or more sophisticated reagents like molybdenum peroxide-pyridine-HMPA complex (MoOPH). This sequence introduces a hydroxyl group at the alpha position, converting the phenylacetic acid precursor into the desired mandelic acid.

This method is particularly useful in complex syntheses where the phenylacetic acid scaffold is more readily available or is an intermediate in a longer synthetic sequence. The relationship between these two acids is pivotal in pharmaceutical synthesis; for instance, processes have been developed for the reduction of 2,4,5-trifluoromandelic acid to 2,4,5-trifluorophenylacetic acid, a key intermediate for certain drugs, highlighting the synthetic interchangeability of these structures. googleapis.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4,5-Trifluorobenzaldehyde |

| 3,4,5-Trifluorostyrene |

| 3,4,5-Trifluorophenylacetic acid |

| 2,4,5-Trifluoromandelic acid |

| 2,4,5-Trifluorophenylacetic acid |

| 3,5-Difluoroaniline |

| 3,4,5-Trifluoromandelonitrile |

| N-Fluorobenzenesulfonimide |

| Selectfluor |

| N-Fluoro-o-benzenedisulfonimide |

| Potassium fluoride |

| Cesium fluoride |

| Sodium cyanide |

| Hydrogen cyanide |

Chemoenzymatic Synthesis of Fluorinated Mandelic Acid Derivatives

The synthesis of optically active fluorinated mandelic acids, including this compound, represents a significant challenge in medicinal and process chemistry. Chemoenzymatic methods, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, have emerged as a powerful strategy to address this challenge. These approaches offer mild reaction conditions, high enantioselectivity, and a greener footprint compared to traditional chemical routes. Several enzymatic strategies have been successfully employed for the synthesis of mandelic acid and its derivatives, and these methodologies are applicable to the production of fluorinated analogues.

The primary chemoenzymatic routes for producing enantiomerically pure fluorinated mandelic acids involve the use of hydrolases (such as lipases and nitrilases) and oxidoreductases (such as dehydrogenases). These enzymes can be utilized in kinetic resolutions of racemic mixtures or in asymmetric syntheses from prochiral substrates.

One prominent approach is the nitrilase-catalyzed hydrolysis of α-hydroxynitriles. In this method, a fluorinated benzaldehyde (B42025) (e.g., 3,4,5-trifluorobenzaldehyde) undergoes a cyanation reaction to form the corresponding racemic mandelonitrile derivative. A stereoselective nitrilase is then used to hydrolyze one of the nitrile enantiomers to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer. This process can achieve high enantiomeric excess for the resulting acid. The unreacted nitrile can often be racemized in situ or chemically, allowing for a dynamic kinetic resolution process that can theoretically yield 100% of the desired enantiomerically pure acid. Nitrilases from various microbial sources, such as Pseudomonas fluorescens, have been effectively used for the synthesis of substituted mandelic acids. researchgate.netnih.govresearchgate.net

Another widely used strategy is the lipase-mediated kinetic resolution of racemic fluorinated mandelic acid esters. nih.govsemanticscholar.org In this process, a racemic ester of the target mandelic acid is subjected to enantioselective hydrolysis catalyzed by a lipase (B570770) in an aqueous medium, or to enantioselective esterification or transesterification in an organic solvent. For example, the (R)-ester might be selectively hydrolyzed by the lipase to the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be separated. Lipases, such as those from Candida antarctica and Pseudomonas cepacia, are well-known for their broad substrate specificity and high enantioselectivity in resolving a wide range of chiral compounds, including fluorinated molecules. nih.gov

Oxidoreductase-catalyzed asymmetric reduction of a prochiral α-keto acid precursor is a highly efficient method for producing a single enantiomer of the desired α-hydroxy acid. For the synthesis of this compound, this would involve the reduction of 3,4,5-trifluorobenzoylformic acid. Mandelate dehydrogenase is a key enzyme in this context, capable of the stereospecific reduction of benzoylformates to the corresponding mandelic acids. This approach is particularly advantageous as it can theoretically achieve a 100% yield of the desired enantiomer. The regeneration of the required cofactor (NADH or NADPH) is a critical aspect of this process and is often achieved using a coupled enzyme system.

Multi-enzyme cascade reactions are also being explored to enhance the efficiency of these synthetic routes. For instance, a hydroxymandelate synthase has been used in a cascade with other enzymes to produce fluorinated mandelic acids from fluorinated L-phenylalanine derivatives. nih.gov Such multi-step enzymatic conversions in a single pot streamline the process and minimize intermediate purification steps.

The following table summarizes the research findings on the chemoenzymatic synthesis of mandelic acid derivatives, which are analogous to the synthesis of this compound.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| Nitrilase (Pseudomonas fluorescens) | (S)-Mandelonitrile | Hydrolysis | (S)-Mandelic acid and (S)-Mandelic amide | >95 (for amide) | - |

| Lipase (Candida rugosa) | Diastereoisomeric mixture of FOP acetates | Kinetic Resolution (Hydrolysis) | (S)-FOP alcohol | - | - |

| Lipase PS | 3-Amino-3-phenylpropanoate esters | Kinetic Resolution (Hydrolysis) | (S)-3-Amino-3-phenylpropionic acid | >99 | >48 |

| Hydroxymandelate Synthase (HMS) in a multi-enzyme system | Fluoro-L-phenylalanine | Cascade Reaction | ortho- and meta-Fluorinated mandelic acids | - | 37-47 |

Reactivity and Transformations of 3,4,5 Trifluoromandelic Acid

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group (-COOH) is a primary site for reactions that lead to important derivatives such as esters and amides.

3,4,5-Trifluoromandelic acid can be converted to its corresponding esters through reaction with various alcohols. The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is a reversible condensation reaction where water is eliminated. youtube.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.com By using different alcohols, a variety of ester derivatives can be synthesized.

Table 1: Examples of Esterification Reactions of this compound

| Ester Product Name | Alcohol Reagent | Catalyst | General Reaction |

| Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | Methanol (CH₃OH) | H₂SO₄ | C₈H₅F₃O₃ + CH₃OH ⇌ C₉H₇F₃O₃ + H₂O |

| Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | Ethanol (C₂H₅OH) | H₂SO₄ | C₈H₅F₃O₃ + C₂H₅OH ⇌ C₁₀H₉F₃O₃ + H₂O |

| Isopropyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | Isopropanol ((CH₃)₂CHOH) | H₂SO₄ | C₈H₅F₃O₃ + (CH₃)₂CHOH ⇌ C₁₁H₁₁F₃O₃ + H₂O |

The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or primary and secondary amines. Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid group is usually "activated" first to facilitate the reaction.

Common activation strategies include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. fishersci.co.ukresearchgate.net

Use of Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk

These methods allow for the synthesis of a broad range of primary, secondary, and tertiary amides.

Table 2: General Pathways for Amide Synthesis from this compound

| Amide Derivative | Amine Reagent | Common Method | Activating/Coupling Reagent |

| Primary Amide | Ammonia (NH₃) | Acyl Chloride Route | SOCl₂ or (COCl)₂ |

| Secondary Amide | Primary Amine (R-NH₂) | Coupling Reagent Route | EDC, DCC, etc. |

| Tertiary Amide | Secondary Amine (R₂NH) | Coupling Reagent Route | EDC, DCC, etc. |

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO₂). While the direct decarboxylation of this compound is not a commonly cited pathway, related α-hydroxy acids can undergo oxidative decarboxylation. This process involves both oxidation of the alcohol and loss of the carboxyl group. For instance, a copper-catalyzed aerobic oxidative decarboxylation of α-hydroxyphenylacetic acids can yield aromatic carbonyl compounds. organic-chemistry.org In this pathway, this compound would be converted to 3,4,5-trifluorobenzaldehyde. It is important to distinguish this from reactions where the α-hydroxy group is removed, as the carboxyl group is retained in those cases.

Alpha-Hydroxy Acid Functional Group Chemistry

The α-hydroxy group imparts reactivity characteristic of a secondary benzylic alcohol, allowing for both oxidation and reduction reactions at the carbon atom to which it is attached.

The secondary alcohol group of this compound can be selectively oxidized to a ketone functional group, yielding the corresponding α-keto acid. The product of this oxidation is 3,4,5-Trifluorobenzoylformic acid (also known as 3,4,5-Trifluorophenylglyoxylic acid).

Various methods have been developed for the chemoselective oxidation of α-hydroxy acids to α-keto acids. acs.orgnih.govorganic-chemistry.org These are valuable intermediates in organic synthesis but can be prone to decarboxylation under harsh oxidation conditions. organic-chemistry.org Milder, more selective methods are therefore preferred. One such approach utilizes a nitroxyl (B88944) radical catalyst, like 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as the co-oxidant. acs.orgorganic-chemistry.org Other systems, such as flavin mimics in the presence of a metal ion like Zn²⁺, can also effect this transformation. rsc.org The oxidation of mandelic acid to phenylglyoxylic acid using hydrous manganese oxide has also been studied. rsc.org

Table 3: Selected Methods for Oxidation of α-Hydroxy Acids

| Reagent/Catalyst System | Product Type | Reference |

| AZADO / O₂ | α-Keto Acid | organic-chemistry.org |

| Flavin mimic / Zn²⁺ / Base | α-Keto Acid | rsc.org |

| Hydrous Manganese Oxide (HMO) | α-Keto Acid | rsc.org |

The α-hydroxy group of mandelic acids can be reduced to a methylene (B1212753) group (-CH₂-), effectively converting the mandelic acid into a phenylacetic acid derivative. This is a key transformation for producing valuable pharmaceutical intermediates. google.com For the analogous compound, 2,4,5-trifluoromandelic acid, a direct conversion to 2,4,5-trifluorophenylacetic acid is achieved through a reduction reaction. googleapis.com

A convenient and scalable method for this reduction involves the use of catalytic sodium iodide (NaI) with phosphorous acid (H₃PO₃) as the stoichiometric reductant. nih.gov This system generates hydroiodic acid (HI) in situ, which is the active reducing agent. nih.gov Other historical methods include catalytic hydrogenation over a palladium catalyst in the presence of a strong acid, or reduction using red phosphorus and iodine. google.comsciencemadness.org

Applying this to the target molecule, this compound would be reduced to 3,4,5-Trifluorophenylacetic acid .

Stereospecific Transformations at the Chiral Center

The chiral center of this compound, bearing a hydroxyl and a carboxylic acid group, is a key site for stereospecific transformations. While specific literature on this exact molecule is limited, the reactivity can be inferred from well-established transformations of mandelic acid and its derivatives. These reactions are crucial for the synthesis of enantiomerically pure compounds.

Key stereospecific reactions include:

Oxidation and Reduction: The secondary alcohol at the chiral center can be oxidized to the corresponding α-keto acid, 3,4,5-trifluorobenzoylformic acid, a process that leads to the loss of the chiral center. Conversely, the carboxylic acid can be stereoselectively reduced to an amino alcohol, preserving the chirality. The choice of reducing agent and reaction conditions is critical to prevent racemization.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate). Subsequent SN2 reaction with a nucleophile will proceed with inversion of configuration, providing a route to a variety of enantiomerically pure derivatives.

Esterification and Amidation: The carboxylic acid moiety can undergo esterification or amidation. When using chiral alcohols or amines, this can lead to the formation of diastereomers, which is a common strategy for the resolution of racemic mandelic acid derivatives. mdpi.comnih.gov

These transformations leverage the existing stereocenter to generate new chiral molecules, a fundamental strategy in asymmetric synthesis.

Aromatic Ring Functionalization

The 3,4,5-trifluorophenyl ring of the mandelic acid derivative exhibits distinct reactivity due to the strong electron-withdrawing nature of the three fluorine atoms. This electronic property governs its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of many aromatic compounds. masterorganicchemistry.com However, the benzene (B151609) ring in this compound is heavily deactivated towards electrophiles. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, which reduces the electron density of the aromatic π-system. youtube.com This deactivation makes the ring significantly less nucleophilic and thus highly resistant to attack by common electrophiles used in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq While fluorobenzene (B45895) itself can undergo electrophilic substitution, sometimes at rates comparable to benzene due to the fluorine's counteracting π-donating effect, the cumulative deactivating effect of three fluorine atoms makes such reactions on a trifluorinated ring exceptionally challenging and generally not a viable synthetic route. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (fluorine activation effects)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the trifluorinated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgchemistrysteps.com The fluorine atoms activate the ring for nucleophilic attack and can themselves serve as excellent leaving groups. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The strong electron-withdrawing fluorine atoms stabilize this negative charge, facilitating the reaction.

In the case of this compound, a nucleophile can displace one of the fluorine atoms. Based on the substitution pattern, the fluorine atom at the C4 position is the most likely to be substituted due to the combined activating effects of the flanking fluorine atoms at C3 and C5.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Trifluorobenzene Systems

| Substrate Example | Nucleophile | Position of Substitution | Rationale |

|---|---|---|---|

| 1,2,3-Trifluorobenzene (B74907) | Grignard Reagents | C2 | Flanked by two fluorine atoms, providing strong activation and stabilization of the intermediate. mdpi.com |

This reactivity provides a powerful method for introducing a wide range of functional groups onto the aromatic core of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions Involving Derived Intermediates

Intermediates derived from this compound are excellent candidates for palladium-catalyzed cross-coupling reactions, primarily through the activation of their C-F bonds. The transformation of highly fluorinated aromatic compounds is a significant area of research in organic synthesis. researchgate.netmdpi.com Palladium catalysts, in particular, have been shown to effectively mediate the cleavage of the strong C-F bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

For an intermediate derived from this compound, a palladium(0) catalyst can insert into one of the C-F bonds in an oxidative addition step. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the ring. The resulting arylpalladium(II) intermediate can then participate in various cross-coupling cycles.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Resulting Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl derivatives nih.gov |

| Heck Coupling | Alkenes | Pd(OAc)₂/Phosphine Ligands | Styrenyl derivatives |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/Buchwald Ligands | Arylamine derivatives |

| Stille Coupling | Organostannanes (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | Biaryl derivatives |

Studies on related polyfluoroaromatic compounds have demonstrated that such C-F bond activation is feasible. For example, the palladium-catalyzed cross-coupling of 1,2,3-trifluorobenzene with Grignard reagents can proceed selectively to give the monosubstituted product. mdpi.com Similarly, highly fluorinated nitrobenzenes undergo Suzuki-Miyaura coupling where a C-F bond ortho to the nitro group is selectively arylated. nih.gov This suggests that the side chain of a this compound derivative could influence the regioselectivity of the C-F activation, potentially directing the coupling to a specific fluorine atom. This synthetic route offers a versatile platform for creating complex, highly functionalized fluorinated molecules.

Stereochemical Aspects and Chiral Technologies

Enantiomeric Forms and Chiral Purity Considerations

3,4,5-Trifluoromandelic acid, like other α-hydroxy carboxylic acids, possesses a single stereogenic center at the α-carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 3,4,5-trifluorophenyl group. This structural arrangement gives rise to the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-3,4,5-Trifluoromandelic acid and (S)-3,4,5-Trifluoromandelic acid. tru.ca

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. tru.ca However, they exhibit distinct behaviors in the presence of other chiral entities, a principle of paramount importance in biological systems and pharmaceutical applications. Within a living organism, enantiomers can interact differently with chiral receptors, enzymes, and other biomolecules, leading to significant variations in their pharmacological, metabolic, and toxicological profiles. nih.gov One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. nih.gov

Consequently, achieving high enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical consideration in the synthesis and application of chiral compounds like this compound, particularly when it is intended as a precursor for active pharmaceutical ingredients (APIs). The production of single-enantiomer drugs is often mandated by regulatory agencies to ensure safety and efficacy. nih.gov

Chiral Resolution Techniques Applied to this compound and Its Derivatives

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Several well-established techniques are applicable to acidic compounds like this compound.

This classical and industrially favored method remains one of the most common approaches for resolving racemic acids and bases. wikipedia.orgnih.gov The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. wikipedia.orgnii.ac.jp

The differential solubility allows for the separation of the diastereomers through fractional crystallization. The less-soluble salt preferentially crystallizes from the solution and can be isolated by filtration. Subsequently, the resolving agent is removed by treatment with a strong acid, yielding the desired enantiomer of the original acid in optically pure form. nii.ac.jp The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields. researchgate.net

While specific resolution data for this compound is not extensively detailed in readily available literature, the principles are well-demonstrated with analogous halogenated mandelic acids.

Table 1: Examples of Diastereomeric Salt Crystallization for Mandelic Acid Derivatives

| Racemic Acid | Resolving Agent | Solvent | Isolated Enantiomer |

|---|---|---|---|

| (R,S)-Mandelic Acid | L-Phenylalanine | Water | L-(+)-Mandelic Acid |

| (R,S)-3-Chloromandelic Acid | Levetiracetam (LEV) | Ethanol/Water | (S)-3-Chloromandelic Acid |

| (R,S)-4-Fluoromandelic Acid | Levetiracetam (LEV) | Ethanol/Water | (R)-4-Fluoromandelic Acid |

This table is illustrative of the technique as applied to similar compounds.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for the separation of mandelic acid derivatives. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides (e.g., teicoplanin-based phases like CHIROBIOTIC® T). sigmaaldrich.comnih.gov The separation can be optimized by adjusting the mobile phase composition, which often consists of a mixture of an organic modifier and a buffer. chiraltech.com

Gas Chromatography (GC): For GC analysis, volatile derivatives of the analyte are typically required. The carboxylic acid and hydroxyl groups of this compound can be derivatized (e.g., through esterification and acylation) before injection onto a chiral GC column. mdpi.comsigmaaldrich.com CSPs for GC are often based on cyclodextrin (B1172386) derivatives. mdpi.comgcms.cz This technique offers high resolution and sensitivity, making it suitable for determining enantiomeric purity. sigmaaldrich.com

Table 2: Illustrative Conditions for Chiral Chromatography of Mandelic Acid Analogs

| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions |

|---|---|---|---|

| Mandelic Acid Derivatives | GC | Derivatized β-Cyclodextrin | Temperature programmed |

| Proline (as derivative) | GC | Trifluoroacetyl derivatized γ-cyclodextrin | Helium carrier gas, 120°C |

| Acidic Compounds | HPLC | Quinine-based (QN-AX) | Supercritical Fluid (CO2) with Methanol/Formic Acid modifier |

This table demonstrates typical chromatographic approaches for separating chiral acids and related compounds.

Kinetic resolution is a process where one enantiomer of a racemate reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. nih.gov Biocatalysis, using enzymes such as lipases, is a highly effective and environmentally friendly method for kinetic resolution. researchgate.net

In a typical application for a mandelic acid derivative, the racemic acid is first esterified. A lipase (B570770) is then used to selectively hydrolyze one of the ester enantiomers back to the corresponding acid. researchgate.net This leaves an enantioenriched mixture of one acid enantiomer and the unreacted ester of the other enantiomer, which can then be separated. Lipases from sources like Pseudomonas and Candida are commonly employed for these transformations. nih.goviaea.org The efficiency of the resolution is measured by the enantiomeric excess (e.e.) of the product and the conversion rate. researchgate.net

Table 3: Examples of Biocatalytic Kinetic Resolution

| Substrate | Enzyme | Reaction Type | Product & Purity |

|---|---|---|---|

| Racemic Mandelonitrile (B1675950) | Nitrilase | Hydrolysis | (R)-(-)-Mandelic acid (>98% e.e.) |

| Racemic Mandelic Acid Esters | Lipase | Hydrolysis | (R)- or (S)-Mandelic Acid (e.g., 95% e.e.) |

| Racemic 1-Phenylethyl Acetate | Fungi (F. oxysporum) | Hydrolysis | (S)-1-Phenylethanol (>99% e.e.) |

This table illustrates the application of biocatalysts in resolving racemates.

Spontaneous resolution, or preferential crystallization, is a technique applicable to a specific class of racemic compounds known as conglomerates. A conglomerate is a physical mixture of separate crystals of the two enantiomers. nih.gov If a supersaturated solution of a conglomerate is seeded with a crystal of one enantiomer, that enantiomer will preferentially crystallize out of the solution. nih.gov This method is attractive as it does not require a chiral resolving agent. However, its application is limited because the majority of racemic compounds crystallize as racemic compounds (containing equal amounts of both enantiomers in the crystal lattice) rather than as conglomerates. A related modern approach involves cocrystallization with an achiral coformer to induce the formation of a conglomerate system. chemrxiv.org

This compound as a Chiral Auxiliary or Resolving Agent

The utility of chiral compounds extends to their use in facilitating the synthesis or separation of other molecules.

Chiral Resolving Agent: Just as chiral bases are used to resolve racemic this compound, the enantiomerically pure acid itself can be used as a chiral resolving agent to separate racemic bases. wikipedia.org By forming diastereomeric salts with a racemic amine, for example, one of the diastereomers may be selectively crystallized, allowing for the isolation of a single enantiomer of the base. Mandelic acid and its derivatives are known to be effective resolving agents for a variety of amines. wikipedia.org

Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. wikipedia.orgchemeurope.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. chemeurope.com While specific applications of this compound as a chiral auxiliary are not widely documented, its structural features are analogous to other auxiliaries. For instance, it could be attached to a ketone to form a chiral ester, directing the stereoselective reduction of the carbonyl group. The steric and electronic properties imparted by the 3,4,5-trifluorophenyl group could influence the stereochemical outcome of such reactions.

Despite a comprehensive search for scientific literature, there is a notable lack of specific research data concerning the direct use of This compound and its derivatives within the precise contexts of enantioselective catalysis, substrate-controlled asymmetric induction, and biocatalytic transformations as outlined in the requested article structure.

The performed searches yielded information on broader topics such as:

General methods for the asymmetric synthesis of mandelic acid and its other halogenated or unhalogenated derivatives.

The use of other fluorinated compounds in various asymmetric synthesis reactions.

General principles of enantioselective catalysis, substrate-controlled induction, and biocatalysis without specific reference to this compound.

This absence of targeted information prevents the generation of a scientifically accurate and detailed article that would adhere to the strict requirements of the provided outline. The available literature does not appear to cover the specific roles and applications of this compound derivatives as key components in these advanced stereochemical strategies.

Therefore, it is not possible to provide the requested article focusing solely on the chemical compound “this compound” within the specified structural framework due to the lack of published research findings on this specific subject.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation beyond Basic Identification

Spectroscopic methods are indispensable for the detailed structural analysis of 3,4,5-Trifluoromandelic acid, offering insights into its atomic connectivity, functional groups, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules. For a fluorinated compound like this compound, advanced NMR methods, particularly those involving the ¹⁹F nucleus, are exceptionally informative.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly suitable for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, resulting in high sensitivity and sharp signals. wikipedia.orghuji.ac.il A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap, a common issue in ¹H NMR. wikipedia.orgnih.gov For this compound, three distinct signals are expected, corresponding to the fluorine atoms at the C3, C4, and C5 positions of the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide unambiguous information about the substitution pattern.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the complex structure and assigning all proton, carbon, and fluorine signals unequivocally.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can establish spatial proximity between proton and fluorine nuclei, further confirming the structure.

Chiral Analysis using NMR: As this compound is a chiral molecule, distinguishing between its enantiomers is often necessary. NMR, in conjunction with chiral discriminating agents (CDAs), can be used to determine enantiomeric purity. bohrium.com This is achieved by converting the enantiomers into diastereomers (with CDAs) or by forming transient diastereomeric complexes (with chiral solvating agents, CSAs), which exhibit distinct NMR signals. bohrium.comdepositolegale.it Both ¹H and ¹⁹F NMR can be utilized for this purpose, as the fluorine signals are highly sensitive to changes in the chiral environment. nih.govnih.gov

| Technique | Application for this compound | Key Information Obtained |

| ¹⁹F NMR | Direct detection of fluorine nuclei. | Chemical shifts for F3, F4, F5; ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants. |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals. | Complete covalent structure confirmation. rsc.orgresearchgate.net |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes. bohrium.com | Resolution of enantiomeric signals for enantiomeric excess (ee) determination. frontiersin.org |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding to form stable diastereomers. bohrium.com | Separation of enantiomeric signals, allowing for quantification. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule. mdpi.com For this compound, these methods can confirm the presence of the hydroxyl, carboxyl, and trifluorophenyl groups through their characteristic vibrational frequencies. nih.govresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed alongside experimental data to make tentative vibrational assignments. nih.govresearchgate.net

Key expected vibrational modes include:

O-H Stretching: A broad band in the IR spectrum (typically ~3400-2400 cm⁻¹) from the carboxylic acid and alcohol hydroxyl groups.

C=O Stretching: A strong, sharp absorption in the IR spectrum around 1700-1750 cm⁻¹.

C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching bands appear in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| O-H Stretch (Carboxylic Acid & Alcohol) | 3400 - 2400 | IR |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 | IR (Strong), Raman |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | IR, Raman |

| C-O Stretch (Acid & Alcohol) | 1320 - 1210 | IR |

| C-F Stretch | 1300 - 1100 | IR (Strong) |

Mass Spectrometry (MS) for Fragmentation and High-Resolution Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Fragmentation Analysis: Under ionization conditions (e.g., electron impact), this compound will fragment in a predictable manner. The resulting mass spectrum provides a molecular fingerprint. Expected fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Other characteristic fragmentations would involve the alpha-cleavage between the carbonyl carbon and the chiral carbon, as well as cleavages of the trifluorophenyl ring. The presence of fluorine atoms can also lead to the loss of F (M-19) or HF (M-20). whitman.edu

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap MS provide ultra-high resolution and sub-ppm mass accuracy. nih.govnih.govmdpi.com This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, confirming the identity of this compound and distinguishing it from any potential isomers or impurities. mdpi.com

Derivatization Strategies: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. The carboxylic acid and hydroxyl groups of this compound can be converted to less polar esters and ethers (e.g., through silylation) to enhance detection and improve chromatographic performance. nih.gov

| Ion (Formula) | Description | Expected m/z |

| [C₈H₅F₃O₃]⁺ | Molecular Ion (M⁺) | 222.02 |

| [C₈H₄F₃O₂]⁺ | Loss of OH (M-17) | 205.01 |

| [C₇H₅F₃O]⁺ | Loss of COOH (M-45) | 177.03 |

| [C₇H₄F₃O]⁺ | Alpha-cleavage (loss of formyl radical and H) | 175.02 |

| [C₆H₂F₃]⁺ | Loss of the side chain | 143.01 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of non-volatile compounds like this compound. rsc.org

Purity Analysis: Reversed-phase HPLC, typically using a C18 stationary phase, is the most common approach. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an acid (e.g., trifluoroacetic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. google.comamericanlaboratory.com

Chiral Separation: The separation of the (R)- and (S)-enantiomers of this compound can be achieved using chiral HPLC. This is accomplished with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but due to the low volatility and high polarity of this compound, direct analysis is not feasible.

Derivatization: Prior to GC analysis, the compound must be derivatized. nih.gov The carboxylic acid is typically converted into a more volatile ester (e.g., a methyl or ethyl ester), and the hydroxyl group is often converted into a silyl (B83357) ether (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or an acyl derivative. nih.govnih.gov

Chiral Analysis: Once derivatized, the enantiomers can be separated and quantified using a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. nih.govgcms.cz This approach offers excellent resolution and sensitivity for determining the enantiomeric composition of a sample.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Application |

| Reversed-Phase HPLC | Octadecyl silane (B1218182) (C18) | Acetonitrile/Water + Acid | Purity assessment, quantification. researchgate.net |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | Enantiomeric separation and quantification. nih.gov |

| Chiral GC (after derivatization) | Cyclodextrin-based capillary column | Helium or Hydrogen | High-resolution separation of enantiomers. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive determination of the solid-state structure of this compound through single-crystal X-ray crystallography has not been publicly reported. Extensive searches of crystallographic databases and scholarly articles did not yield any specific studies detailing the crystal packing, molecular geometry, and intermolecular interactions of this particular compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the physical and chemical properties of a compound in its solid state.

While experimental data for this compound is not available, crystallographic studies of structurally related compounds can offer insights into the potential solid-state behavior of the molecule. For instance, the analysis of other fluorinated mandelic acid derivatives or similar aromatic carboxylic acids can provide a basis for computational modeling and prediction of its crystal structure. Such theoretical studies, however, await experimental validation through the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis.

The lack of published crystallographic data for this compound represents a gap in the comprehensive characterization of this compound and an opportunity for future research in the field of chemical crystallography. The determination of its crystal structure would provide valuable information for structure-property relationship studies, polymorphism screening, and the rational design of crystalline materials with desired physical properties.

Applications of 3,4,5 Trifluoromandelic Acid in Advanced Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 3,4,5-trifluoromandelic acid as a versatile building block stems from the profound effects of fluorine substitution on molecular properties. The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the reactivity of the entire molecule. This fluorination pattern can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are critical parameters in the design of functional molecules. uspto.govnih.gov The synthesis of complex structures often leverages such fluorinated intermediates to impart these desirable characteristics. acs.org

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates. uspto.gov this compound serves as a valuable precursor for pharmaceuticals where the trifluorophenyl moiety is a key pharmacophore. Fluorine atoms can improve a drug's resistance to metabolic degradation by blocking sites susceptible to enzymatic oxidation. uspto.gov Furthermore, the electronic effects of the trifluorophenyl group can lead to stronger and more selective binding to target proteins.

For example, studies on related fluorinated flavonoids have demonstrated that the introduction of fluorine can enhance biological activity. A study on 3'-4'-5'-trihydroxyflavone and its 3-fluorinated derivative showed a marked improvement in antioxidant activity, a key therapeutic property.

| Compound | EC₅₀ (μg/mL) in DPPH Assay |

|---|---|

| 3',4',5'-Trimethoxyflavone | 71 |

| 3-Fluoro-3',4',5'-trimethoxyflavone | 37 |

| 3',4',5'-Trihydroxyflavone | 0.33 |

| 3-Fluoro-3',4',5'-trihydroxyflavone | 0.24 |

EC₅₀ represents the concentration required to achieve 50% of the maximal effect; a lower value indicates higher antioxidant activity.

In the agrochemical industry, fluorinated compounds are critical for developing next-generation herbicides, insecticides, and fungicides with improved performance. chemimpex.com The 3,4,5-trifluorophenyl group can increase the biological efficacy and metabolic stability of a pesticide, potentially leading to lower application rates and a better environmental profile. While specific public-domain examples of agrochemicals derived directly from this compound are not prevalent, the synthesis of many modern pesticides relies on fluorinated intermediates to build the active ingredient. For instance, the herbicide Flufenacet utilizes a fluorinated aniline (B41778) derivative as a key component in its synthesis. atlantis-press.com The unique substitution pattern of this compound makes it a valuable intermediate for creating novel active ingredients with optimized properties for crop protection. googleapis.comgoogleapis.com

The application of fluorinated compounds extends into material science, where they are used to create polymers and advanced materials with enhanced properties. chemimpex.com Related compounds, such as 3,4,5-trifluorophenol (B1223441) and 3,4,5-trifluorophenylboronic acid, are used in the synthesis of specialty polymers, liquid crystals, and coatings. sigmaaldrich.comsigmaaldrich.com The incorporation of the 3,4,5-trifluorophenyl moiety can significantly increase a material's thermal stability, chemical resistance, and hydrophobicity. Although the direct use of this compound in this context is less documented, its structure suggests potential as a monomer or additive for creating high-performance fluorinated polymers with tailored optical or physical properties. chemimpex.com

Scaffold for Bioisosteric Replacements in Drug Design Research

Bioisosterism is a strategy in drug design where one part of a molecule is replaced by a chemically different group with similar physical or electronic properties to improve potency, selectivity, or metabolic stability. nih.gov The 3,4,5-trifluorophenyl group can be considered a bioisostere for other aromatic rings or functional groups. Its strong electron-withdrawing nature and unique lipophilicity profile can alter a molecule's interaction with its biological target in beneficial ways.

The strategic replacement of one functional group with another can lead to dramatic changes in biological activity. A structure-activity relationship (SAR) study on indole-based inhibitors of the AAA ATPase p97 enzyme compared the effects of different C-5 indole (B1671886) substituents, including the trifluoromethyl (CF₃) group and its bioisostere, the pentafluorosulfanyl (SF₅) group. The results highlight the nuanced and often unpredictable effects of such replacements.

| Compound ID | C-5 Indole Substituent | IC₅₀ (μM) |

|---|---|---|

| 12 | -CF₃ (Trifluoromethyl) | 4.4 ± 0.3 |

| 13 | -SF₅ (Pentafluorosulfanyl) | 21.5 ± 0.4 |

| 23 | -NO₂ (Nitro) | 0.05 ± 0.003 |

| 24 | -CH₃ (Methyl) | 0.07 ± 0.005 |

| 25 | -OCH₃ (Methoxy) | 1.1 ± 0.1 |

| 26 | -OCF₃ (Trifluoromethoxy) | 0.17 ± 0.02 |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity; a lower value indicates a more potent inhibitor. This data demonstrates that while -SF₅ is a bioisostere of -CF₃, it resulted in a nearly 5-fold decrease in potency, whereas the electronically different -NO₂ and -CH₃ groups were significantly more potent, underscoring the complex interplay of steric and electronic factors in drug design. nih.gov

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational scaffolds in a vast number of pharmaceuticals and other biologically active molecules. mdpi.com this compound is an attractive starting material for synthesizing novel fluorinated heterocycles. The carboxylic acid and hydroxyl groups provide reactive sites for a variety of cyclization reactions, allowing for the construction of rings such as oxazolones, lactones, and other complex systems.

The synthesis of these new chemical entities allows researchers to explore new areas of chemical space. mdpi.com By incorporating the 3,4,5-trifluorophenyl moiety into a heterocyclic core, chemists can create compounds with unique biological profiles. For example, fluorinated 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comchemmethod.com The use of this compound as a precursor enables the systematic development of such compounds for screening in drug discovery and agrochemical research programs. nih.gov

Theoretical and Computational Studies on 3,4,5 Trifluoromandelic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of 3,4,5-Trifluoromandelic acid. nih.gov Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and predict its electronic properties. mdpi.comnih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.comnih.gov For this compound, the HOMO is expected to be localized on the phenyl ring, while the LUMO may be distributed across the carboxylic acid group. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions. nih.gov

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative) Note: These values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a molecule when it accepts electrons |

Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating susceptibility to electrophilic attack, and positive potential (blue) near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of this compound over time. ijbiotech.com This technique simulates the movement of atoms in the molecule by solving Newton's equations of motion, providing a detailed picture of its conformational landscape in different environments, such as in a solvent. wustl.edu

For this compound, key areas of flexibility include the rotation around the single bonds connecting the chiral carbon to the phenyl ring and the carboxylic acid group. MD simulations can reveal the most stable conformations (conformers) and the energy barriers between them. wustl.edu Analysis of the simulation trajectory can yield important parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. ijbiotech.com This information is vital for understanding how the molecule might interact with biological targets like enzyme active sites. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to FT-IR and FT-Raman spectra. nih.govorientjchem.org By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H, C=O, and C-F bonds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.gov Computational prediction helps in assigning signals in complex spectra and understanding how the electronic environment, influenced by the fluorine atoms, affects the magnetic shielding of each nucleus. mines.edu

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: Calculated frequencies are often scaled by a factor to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | ~3500 |

| O-H (Alcohol) | Stretching | ~3400 |

| C=O (Carboxylic acid) | Stretching | ~1750 |

| C=C (Aromatic) | Stretching | ~1600, ~1500 |

| C-O (Carboxylic acid) | Stretching | ~1300 |

| C-F (Aromatic) | Stretching | ~1200 - ~1100 |

Structure-Activity Relationship (SAR) Studies of Derivatives (focus on computational aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. figshare.comnih.govacs.org

In a typical 3D-QSAR study:

A dataset of mandelic acid derivatives with known biological activities (e.g., antifungal or antibacterial) is collected. figshare.comnih.gov

The 3D structures of the molecules are aligned based on a common scaffold.

CoMFA calculates the steric and electrostatic fields around each molecule. mdpi.com

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that relates the variations in these fields to the changes in biological activity. acs.org

The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might indicate that adding a bulky group in a specific region (favored for steric interactions) or an electronegative group in another (favored for electrostatic interactions) could enhance the biological effect. mdpi.com These models provide crucial guidance for the rational design of new, more potent derivatives.

Mechanistic Investigations of Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, researchers can understand the detailed pathway from reactants to products.

Using DFT, it is possible to:

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. researchgate.net Computational methods can find the precise geometry of the TS.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Identify Intermediates: Stable species that are formed and consumed during the reaction can be identified.

Construct Reaction Profiles: An energy profile diagram can be plotted, showing the relative energies of reactants, intermediates, transition states, and products. mdpi.com

For this compound, this approach could be used to study various reactions, such as its esterification, oxidation, or participation in condensation reactions. mdpi.com These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-trifluoromandelic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α-keto esters or enzymatic resolution using lipases. For fluorinated mandelic acids, optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize racemization. Chiral HPLC (e.g., using a Chiralpak® IA column) should validate enantiomeric excess (≥98%) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Buffer solutions (pH 1–13) and temperatures (25–60°C) should be tested. Thermoanalytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal decomposition profiles .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Combine -, -, and -NMR to resolve fluorine coupling patterns and confirm substitution positions. FT-IR spectroscopy identifies carboxyl and hydroxyl functional groups (e.g., O-H stretch at ~3000 cm). Single-crystal X-ray diffraction provides definitive proof of stereochemistry and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.